4-Bromo-3-chloro-N,N-dipentylaniline
Description
4-Bromo-3-chloro-N,N-dipentylaniline is a halogenated aromatic amine featuring bromine and chlorine substituents at the 4- and 3-positions of the benzene ring, respectively, along with N,N-dipentylamino groups. The dipentyl groups confer steric bulk and lipophilicity, influencing solubility and reactivity in comparison to shorter-chain analogs.
Properties
CAS No. |
823216-22-4 |
|---|---|
Molecular Formula |
C16H25BrClN |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
4-bromo-3-chloro-N,N-dipentylaniline |
InChI |
InChI=1S/C16H25BrClN/c1-3-5-7-11-19(12-8-6-4-2)14-9-10-15(17)16(18)13-14/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI Key |
SZBGOEABAHRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-3-chloro-N,N-dimethylaniline (C₈H₁₀NBrCl)
- Structure : Shares the same bromo and chloro substituents but with N,N-dimethyl groups instead of dipentyl .
- Physicochemical Properties :
- Melting point: 48–49 °C (higher than dipentyl analog due to increased crystallinity of dimethyl groups).
- LogP (estimated): ~3.2 (lower than dipentyl analog due to reduced lipophilicity).
- Reactivity : The smaller dimethyl groups allow faster electrophilic substitutions (e.g., nitration, sulfonation) due to reduced steric hindrance. NMR data (δ 2.93 ppm for CH₃ groups) confirms minimal steric distortion .
3-Bromo-N,N-dimethylaniline (C₈H₁₀NBr)
4-Bromo-N,N-dimethylaniline (C₈H₁₀NBr)
- Structure: No 3-chloro substituent; bromine at the 4-position only .
- Reactivity: Undergoes efficient electrophilic substitution (e.g., bromination, nitration) due to activating dimethylamino group. Used in dye and pharmaceutical synthesis .
- Comparison : The absence of Cl reduces ring deactivation, making it more reactive toward electrophiles than this compound.
4-Bromo-3-fluoro-N,N-dimethylaniline (C₈H₉BrFN)
3-Bromo-N,N-dipentylaniline
- Structure : Lacks the 4-chloro substituent but shares N,N-dipentyl groups.
- Physicochemical Properties: LogP: Estimated ~6.0 (higher than this compound due to absence of polar Cl). Solubility: Enhanced solubility in nonpolar solvents compared to dimethyl analogs .
Comparative Data Table
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